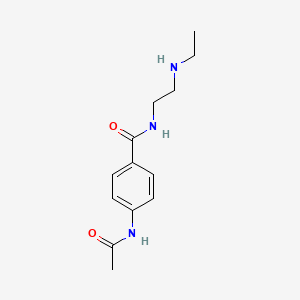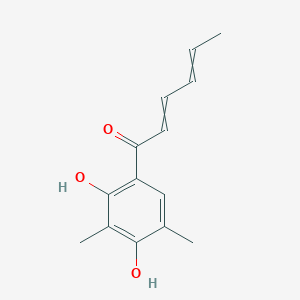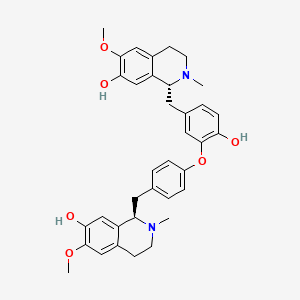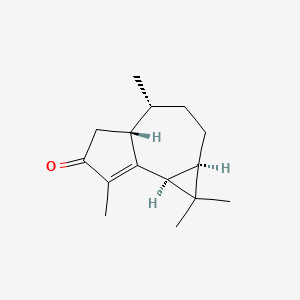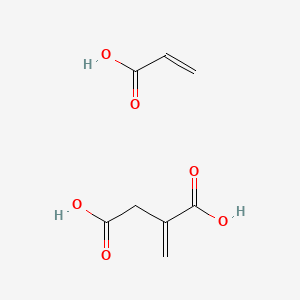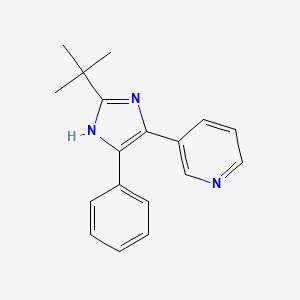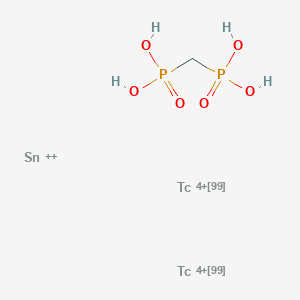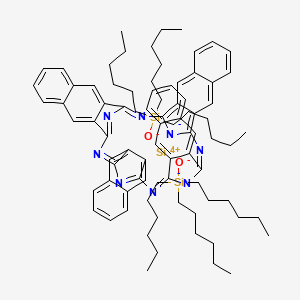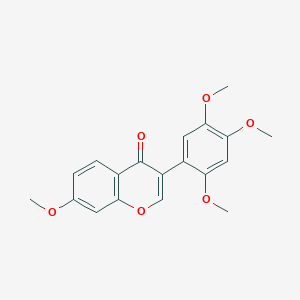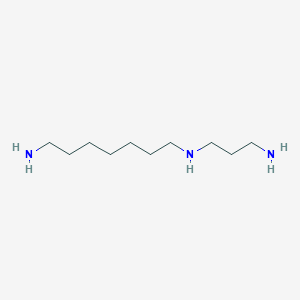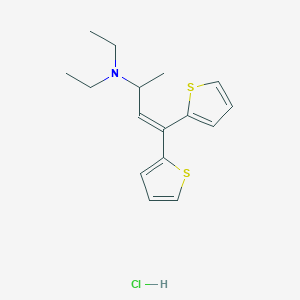
Diethylthiambutene hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethylthiambutene hydrochloride involves several key steps:
- The conjugate addition of diethylamine to ethyl crotonate gives ethyl 3-(diethylamino)butanoate.
- Addition of two equivalents of 2-thienyllithium to the ester forms the tertiary alcohol.
- Dehydration of this intermediate completes the synthesis of diethylthiambutene .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Diethylthiambutene hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various N-substituted derivatives.
Scientific Research Applications
Diethylthiambutene hydrochloride has several scientific research applications:
Mechanism of Action
Diethylthiambutene hydrochloride exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to reduced perception of pain. The compound primarily targets the mu-opioid receptor, which is responsible for its analgesic effects .
Comparison with Similar Compounds
Dimethylthiambutene: Another opioid analgesic with similar properties but different potency and pharmacokinetics.
Ethylmethylthiambutene: Similar in structure but with variations in its analgesic effects and usage.
Pyrrolidinylthiambutene and Piperidylthiambutene: These compounds also belong to the thiambutene class and have similar analgesic properties.
Uniqueness: Diethylthiambutene hydrochloride is unique due to its specific chemical structure, which provides a balance between potency and duration of action. Its use in veterinary medicine as an anesthetic highlights its practical applications and distinguishes it from other similar compounds .
Properties
CAS No. |
132-19-4 |
|---|---|
Molecular Formula |
C16H22ClNS2 |
Molecular Weight |
327.9 g/mol |
IUPAC Name |
4,4-dithiophen-2-ylbut-3-en-2-yl(diethyl)azanium;chloride |
InChI |
InChI=1S/C16H21NS2.ClH/c1-4-17(5-2)13(3)12-14(15-8-6-10-18-15)16-9-7-11-19-16;/h6-13H,4-5H2,1-3H3;1H |
InChI Key |
AOBYZQVXPIBGCZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(C)C=C(C1=CC=CS1)C2=CC=CS2.Cl |
Canonical SMILES |
CC[NH+](CC)C(C)C=C(C1=CC=CS1)C2=CC=CS2.[Cl-] |
Key on ui other cas no. |
132-19-4 |
Related CAS |
86-14-6 (Parent) |
Synonyms |
diethibutin diethylthiambutene Grapon N,N-diethyl-1-methyl-3,3-di-thienylallyl-amine Themalon thiambutene thiambutene hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


